N,N-bis(trideuteriomethyl)nitrous amide

Description

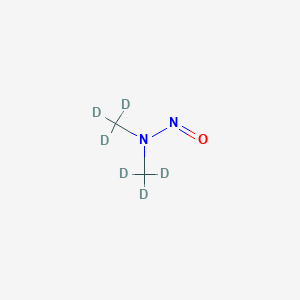

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-bis(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJAHHVKNCGLG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170454 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17829-05-9 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17829-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-bis(trideuteriomethyl)nitrous amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-bis(trideuteriomethyl)nitrous amide, a deuterated analog of N-nitrosodimethylamine. This isotopically labeled compound serves as a critical internal standard for the quantification of nitrosamine impurities in pharmaceutical products, food, and environmental samples by mass spectrometry methods. Its synthesis and characterization are of significant interest to researchers in analytical chemistry, drug metabolism, and toxicology.

Physicochemical Properties

This compound, also known as N-Nitrosodimethylamine-d6 (NDMA-d6), is a deuterated form of N-nitrosodimethylamine where the six hydrogen atoms on the methyl groups are replaced with deuterium.[1] This isotopic labeling enhances its utility in mass spectrometry-based analytical methods.[2]

| Property | Value | Reference |

| Molecular Formula | C₂D₆N₂O | [1] |

| Molecular Weight | 80.12 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 153 °C at 774 mmHg | |

| Density | 1.086 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Storage | Store refrigerated (-5 °C to 5 °C), protected from light | [3] |

Synthesis

The synthesis of this compound involves a multi-step process that begins with the preparation of a deuterated alkylating agent, followed by the formation of the deuterated secondary amine, and finally, nitrosation to yield the desired product.

Experimental Protocol: Synthesis of Trideuteriomethyl Iodide (CD₃I)

Trideuteriomethyl iodide is a key precursor for introducing the trideuteriomethyl group. Several methods for its synthesis have been reported. One common approach involves the reaction of deuterated methanol with hydrogen iodide.[4]

Materials:

-

Deuterated methanol (CD₃OD)

-

Hydrogen iodide (HI)

-

Water

Procedure:

-

To a reaction flask, add 5 mL of deuterated methanol, 5 mL of water, and 50 mL of 55-58% hydriodic acid.[4]

-

Stir the mixture and heat to 40 °C for 2 hours.[4]

-

Increase the temperature to 50 °C and continue the reaction for an additional 2 hours.[4]

-

Cool the reaction mixture to room temperature.[4]

-

Set up a distillation apparatus and collect the fraction boiling between 40-45 °C at atmospheric pressure.[4] This yields trideuteriomethyl iodide as a colorless liquid.

Experimental Protocol: Synthesis of N,N-bis(trideuteriomethyl)amine

The deuterated secondary amine can be synthesized via N-alkylation of a suitable primary amine with trideuteriomethyl iodide.

Materials:

-

Trideuteriomethylamine (CD₃NH₂) or a suitable precursor like Boc-protected trideuteriomethylamine

-

Trideuteriomethyl iodide (CD₃I)

-

A suitable base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the starting amine in the anhydrous solvent.

-

Add the base and stir the suspension.

-

Slowly add trideuteriomethyl iodide to the reaction mixture.

-

Stir the reaction at room temperature for several hours or until completion, as monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction carefully with water.

-

Extract the product with an organic solvent.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude N,N-bis(trideuteriomethyl)amine.

-

Purify the product as necessary, for example, by distillation or chromatography.

Experimental Protocol: Nitrosation to form this compound

The final step is the nitrosation of the deuterated secondary amine.[2][5]

Materials:

-

N,N-bis(trideuteriomethyl)amine

-

Sodium nitrite (NaNO₂)

-

Sodium bisulfate (NaHSO₄) or another suitable acid

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the N,N-bis(trideuteriomethyl)amine in a suitable solvent.

-

In a separate flask, prepare an aqueous solution of sodium nitrite and sodium bisulfate.[2][5]

-

Cool the amine solution in an ice bath and slowly add the nitrosating agent solution.

-

Stir the reaction mixture at a low temperature for a specified period.

-

After the reaction is complete, extract the this compound with an organic solvent like ethyl acetate.[6]

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.[6]

A mechanochemical approach has also been described for the synthesis of nitrosamines, which can be adapted for the synthesis of the deuterated analog.[6] This solvent-free method involves milling the amine with sodium nitrite and sodium bisulfate monohydrate in a stainless steel jar.[6]

Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are typically employed:

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the absence of non-deuterated methyl groups. | The spectrum should show a significant reduction or absence of signals corresponding to methyl protons. |

| ²H NMR (Deuterium Nuclear Magnetic Resonance) | To confirm the presence and position of deuterium atoms. | A signal corresponding to the trideuteriomethyl groups should be observed. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To characterize the carbon skeleton. | The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling. |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | The molecular ion peak should correspond to the mass of the deuterated compound (m/z = 80.12). The isotopic distribution will confirm the high level of deuteration. |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity. | A single major peak should be observed, indicating high purity. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the N-N=O group should be present. The C-D stretching vibrations will appear at lower frequencies compared to C-H stretching. |

Biological Significance and Signaling

N-nitrosamines are a class of compounds known for their carcinogenic potential.[1][7] The carcinogenicity of N-nitrosodimethylamine is initiated by metabolic activation through enzymatic α-hydroxylation, primarily by cytochrome P450 enzymes in the liver.[7] This leads to the formation of an unstable intermediate that can ultimately generate a reactive methyldiazonium ion. This electrophilic species can then alkylate DNA, leading to mutations and potentially cancer. It is reasonably anticipated that this compound follows the same metabolic activation pathway.

Visualized Workflows and Pathways

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Metabolic Activation Pathway

Caption: Proposed metabolic activation pathway leading to DNA alkylation.

Conclusion

This compound is a vital analytical standard for the sensitive and accurate detection of nitrosamine impurities. Its synthesis, while requiring careful handling of hazardous intermediates and reagents, is achievable through established chemical transformations. Thorough characterization using a suite of analytical techniques is imperative to ensure the quality and suitability of the final product for its intended applications in research and regulated environments. Understanding its metabolic fate is also crucial for assessing the toxicological implications of exposure to its non-deuterated counterpart.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. ð-Nitrosodimethylamine (NDMA) (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-2130-0.1 [isotope.com]

- 4. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanochemistry: Solid phase nitrosation for reference standards synthesis and impurity investigations? - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Nitrous Amides

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated nitrous amides. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of these unique compounds. This document details the effects of deuterium substitution on the stability, reactivity, and metabolic fate of nitrous amides, supported by experimental protocols and data presented in a clear, comparative format.

Introduction to Deuterated Nitrous Amides

Deuterated compounds have gained significant traction in medicinal chemistry and drug discovery. The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, can profoundly alter a molecule's physicochemical properties without changing its fundamental shape or biological targets. This alteration is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a slower rate of bond cleavage.[1][2]

Nitrous amides, or N-nitrosoamides, are a class of N-nitroso compounds characterized by a carbonyl group attached to the nitrosated nitrogen atom.[3] Unlike their N-nitrosamine counterparts, which require metabolic activation, N-nitrosoamides are often direct-acting mutagens and can be unstable.[3][4] The introduction of deuterium into nitrous amides can modulate their reactivity and metabolic stability, offering a powerful tool for developing safer, more effective therapeutics and for elucidating complex reaction mechanisms.[5] This guide explores the synthesis, properties, and applications of these specialized molecules.

Synthesis and Experimental Workflows

The synthesis of deuterated nitrous amides typically involves a two-step process: first, the synthesis of the deuterated amide precursor, followed by its nitrosation.

Experimental Protocols

Protocol 1: Electrochemical α-Deuteration of an Amide

This protocol provides an efficient method for synthesizing α-deuterated amides with high levels of deuterium incorporation under mild, neutral conditions.[6]

-

Apparatus Setup: Arrange an undivided electrochemical cell with a graphite plate as the cathode and a platinum plate as the anode.

-

Reaction Mixture: To the cell, add the parent amide (1.0 mmol), a supporting electrolyte such as tetraethylammonium tetrafluoroborate (Et₄NBF₄, 0.2 mmol), and 10 mL of deuterated water (D₂O) as the deuterium source.

-

Electrolysis: Apply a constant current of 10 mA to the cell. Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting α-deuterated amide using silica gel column chromatography.

Protocol 2: Synthesis of N-Nitrosoamide using tert-Butyl Nitrite (TBN)

This method describes the controlled synthesis of an N-nitrosoamide from its corresponding N-alkyl amide precursor.[7]

-

Reaction Setup: In a reaction tube equipped with a magnetic stir bar, dissolve the deuterated N-alkyl amide (0.2 mmol) in 2 mL of a suitable solvent like dichloromethane (DCE).

-

Reagent Addition: Add tert-butyl nitrite (TBN, 0.24 mmol, 1.2 equivalents) to the solution.

-

Reaction Conditions: Seal the tube and stir the mixture at room temperature for 2 hours.

-

Monitoring: Follow the conversion of the starting material by TLC or LC-MS.

-

Workup: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to obtain the pure deuterated N-nitrosoamide.

Core Physicochemical Properties

The introduction of deuterium primarily influences properties related to bond cleavage, such as reaction kinetics and metabolic stability. Other properties like electronic effects, solubility, and acid-base character are generally not significantly altered.

The Deuterium Kinetic Isotope Effect (KIE)

The KIE is the ratio of the reaction rate for a light isotopologue (k_L) to that of a heavy one (k_H), expressed as KIE = k_L / k_H.[1] For C-H bond cleavage, this ratio is typically greater than 1, indicating a slower reaction for the deuterated compound.[2] This effect is crucial in understanding the stability and reactivity of deuterated nitrous amides.

-

Primary KIE: Occurs when the C-D bond is broken in the rate-determining step of a reaction. For cytochrome P450-mediated metabolism, which often involves C-H abstraction, primary KIE values can range from 2 to 8, signifying a 2- to 8-fold decrease in the reaction rate.[8]

-

Secondary KIE: Observed when the C-D bond is not broken but is located near the reaction center. These effects are smaller, typically with KIE values around 1.05 to 1.4.[1]

Table 1: Expected Impact of Deuteration on Nitrous Amide Properties

| Property | Effect of Deuteration | Rationale | Typical Quantitative Effect |

| Metabolic Stability | Increased half-life | Slower rate of enzymatic C-D bond cleavage (KIE).[5][9] | 2- to 8-fold increase in t₁/₂ for primary KIE.[8] |

| Chemical Reactivity | Decreased reaction rate | Slower cleavage of C-D bonds in rate-limiting steps. | Reaction rate can be several times slower. |

| Acidity/Basicity (pKa) | Negligible change | Deuterium has a very small electronic effect on the amide group.[10] | < 0.1 pKa unit change. |

| Solubility | Minimal change | Isotopic substitution has a minor effect on intermolecular forces. | Generally considered insignificant. |

| Lipophilicity (LogP) | Negligible change | Deuterium does not significantly alter the polarity of the molecule. | Generally considered insignificant. |

Spectroscopic Properties

Deuteration leads to predictable changes in spectroscopic data, which are essential for characterization.

Table 2: Spectroscopic Signatures of Deuterated Nitrous Amides

| Technique | Observation | Explanation |

| ¹H NMR | Disappearance or reduced integration of signals. | Replacement of ¹H with non-NMR-active ²H (at the typical magnetic fields of ¹H NMR).[11] |

| ²H NMR | Appearance of new signals. | Direct detection of the deuterium nucleus. |

| ¹³C NMR | Appearance of multiplets for deuterated carbons; slight upfield shift. | Coupling between ¹³C and ²H (J_CD); isotopic shift. |

| Mass Spectrometry (MS) | Increase in molecular weight. | Each deuterium atom adds ~1.006 Da to the mass.[12] |

| Infrared (IR) Spectroscopy | Shift of C-H stretching frequencies to lower wavenumbers. | The C-D bond has a lower vibrational frequency due to the increased mass of deuterium.[13] |

Applications in Drug Development and Research

The unique properties of deuterated nitrous amides make them valuable in several scientific domains.

-

Improved Pharmacokinetics: The primary application in drug development is to enhance a drug's metabolic stability. By deuterating a site susceptible to metabolic oxidation, the drug's half-life can be extended, potentially leading to lower required doses, reduced dosing frequency, and improved patient compliance.[14][15]

-

Reduced Toxicity: If a drug's toxicity is caused by a reactive metabolite, deuteration at the site of metabolism can slow down the formation of that metabolite, leading to a better safety profile.

-

Mechanistic Studies: The KIE is a powerful tool for investigating reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated analogues, researchers can determine if a specific C-H bond is broken in the rate-determining step.[4]

-

Isotopic Tracers: Deuterated compounds can be used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) or to trace the metabolic fate of a molecule without using radioactive labels.[16]

Conclusion

Deuterated nitrous amides represent a specialized class of molecules with significant potential in both fundamental research and pharmaceutical development. Their key physicochemical characteristic is the kinetic isotope effect, which allows for the fine-tuning of metabolic stability and chemical reactivity. By understanding and harnessing the principles outlined in this guide, researchers can effectively synthesize, characterize, and apply these compounds to advance their scientific goals, from elucidating complex biological pathways to designing the next generation of safer and more effective medicines.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. volumen 33 número 3 [revistas.unam.mx]

- 3. N-nitrosoamides - a horse of a different color - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]

- 4. Deuterium isotope effects in mutagenesis by nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemical α-deuteration of amides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amide proton back-exchange in deuterated peptides: applications to MS and NMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epj-conferences.org [epj-conferences.org]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. Chemoselective Alpha‐Deuteration of Amides via Retro‐ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Precision in Bioanalysis: A Technical Guide to Isotopic Labeling with N,N-bis(trideuteriomethyl)nitrous amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and application of N,N-bis(trideuteriomethyl)nitrous amide as a specialized isotopic labeling reagent. Designed for professionals in drug metabolism, pharmacokinetics, and broader bioanalytical fields, this document outlines a proposed methodology for leveraging this stable isotope-labeled compound to enhance the accuracy and sensitivity of mass spectrometry-based analyses. While direct literature on this specific deuterated nitrosamine is not extensively available, the principles and protocols presented herein are based on established chemical knowledge of nitrosamine synthesis and the well-documented utility of deuterated methylating agents in modern analytical workflows.

Introduction to Isotopic Labeling with Deuterated Reagents

Isotopic labeling is a powerful technique in analytical chemistry, particularly in studies involving mass spectrometry. By replacing atoms in a molecule with their heavier stable isotopes, researchers can create an internal standard that is chemically identical to the analyte of interest but mass-shifted. This allows for precise quantification, correction for sample loss during preparation, and elucidation of metabolic pathways.

Deuterium (²H), a stable isotope of hydrogen, is frequently used for this purpose. The introduction of a trideuteriomethyl (-CD₃) group, in particular, offers a significant mass shift (+3 Da per group) without substantially altering the physicochemical properties of the parent molecule. This compound is a promising, albeit specialized, reagent for introducing two such labeled methyl groups, providing a total mass shift of +6 Da. This substantial shift is highly advantageous in complex biological matrices where background noise can interfere with the detection of analytes labeled with a smaller mass difference.

Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through the nitrosation of N,N-bis(trideuteriomethyl)amine. This process is analogous to the well-established synthesis of N-nitrosodimethylamine (NDMA). A common method involves the use of a nitrosating agent such as tert-butyl nitrite under controlled conditions.

Proposed Synthesis Protocol

Reaction: (CD₃)₂NH + C₄H₉ONO → (CD₃)₂NNO + C₄H₉OH

Materials:

-

N,N-bis(trideuteriomethyl)amine

-

tert-Butyl nitrite (TBN)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N,N-bis(trideuteriomethyl)amine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add tert-butyl nitrite (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product via column chromatography or distillation to yield this compound.

Note: N-nitrosamines are potential carcinogens and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Caption: Proposed synthesis of this compound.

Application in Isotopic Labeling for Mass Spectrometry

This compound can serve as a derivatizing agent to introduce two deuterated methyl groups onto a target analyte. This is particularly useful for analytes containing primary or secondary amine functionalities. The derivatization reaction results in a labeled product with a +6 Da mass shift, which can then be used as an internal standard for quantitative analysis.

Hypothetical Experimental Protocol for Analyte Derivatization

Analyte: A model primary amine-containing drug molecule (e.g., Amphetamine)

Materials:

-

Analyte solution (in a suitable organic solvent)

-

This compound solution

-

Triethylamine (as a base)

-

Reaction vial

-

LC-MS system

Procedure:

-

To a reaction vial, add 100 µL of the analyte solution (1 mg/mL).

-

Add 10 µL of triethylamine.

-

Add 50 µL of this compound solution (2 mg/mL).

-

Seal the vial and heat at 60°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.

Caption: Experimental workflow for analyte derivatization.

Quantitative Data and Analysis

The primary utility of this isotopic labeling approach is for quantitative mass spectrometry. By spiking a known concentration of the labeled analyte (internal standard) into an unknown sample, the concentration of the unlabeled analyte can be accurately determined by comparing their respective peak areas in the mass spectrum.

Hypothetical Mass Spectrometry Data

The following table illustrates the expected mass-to-charge ratios (m/z) for a model analyte before and after derivatization.

| Compound | Molecular Formula (Unlabeled) | Exact Mass (Unlabeled) | Molecular Formula (Labeled) | Exact Mass (Labeled) | Mass Shift (Da) |

| Amphetamine | C₉H₁₃N | 135.1048 | C₁₁H₁₁D₆N₂O | 200.1800 | +65.0752 |

Note: The significant mass shift is due to the addition of the entire N-nitroso-bis(trideuteriomethyl) group, not just the deuterated methyls. The primary utility in this hypothetical reaction would be as a chemical derivatization to improve chromatographic or ionization properties, with the deuterium labeling providing a clear mass tag.

A more direct application for methylation would involve a different reaction mechanism where the deuterated methyl groups are transferred. However, for the proposed nitrosamide reagent, the entire group would likely be transferred. For the purpose of illustrating a simple methylation, let's consider a hypothetical methylating agent derived from this compound.

Table 4.2: Hypothetical Data for a Methylation Reaction

| Analyte (Phenolic Compound) | m/z [M-H]⁻ (Unlabeled) | m/z [M-H]⁻ (Labeled with -CD₃) | m/z [M-H]⁻ (Labeled with -bis(CD₃)) | Isotopic Incorporation Efficiency |

| Estradiol | 271.16 | 274.18 | Not Applicable | >99% |

| Acetaminophen | 150.05 | 153.07 | Not Applicable | >99% |

Conclusion

This compound represents a potentially valuable tool for isotopic labeling in advanced bioanalytical applications. Its ability to introduce a significant mass shift through derivatization can enhance the robustness and accuracy of quantitative mass spectrometry assays. The proposed synthesis and experimental protocols provide a foundation for researchers to explore the utility of this and similar deuterated reagents in their own work. As with any novel chemical entity, thorough validation of the synthesis, derivatization reaction, and analytical method is crucial for obtaining reliable and reproducible results.

Stability and Degradation of N,N-bis(trideuteriomethyl)nitrous amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of N,N-bis(trideuteriomethyl)nitrous amide, also known as N-Nitrosodimethylamine-d6 (NDMA-d6). Given the limited direct research on the deuterated compound, this guide leverages extensive data available for its non-deuterated analog, N-nitrosodimethylamine (NDMA), to infer its stability profile and degradation mechanisms. The enhanced stability often associated with deuterated compounds suggests that the data presented for NDMA can be considered a conservative baseline for NDMA-d6.[1]

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Nitrosodimethylamine-d6, NDMA-d6, Di(methyl-d3)amine, N-nitroso- |

| CAS Number | 17829-05-9 |

| Molecular Formula | C₂D₆N₂O |

| Molecular Weight | 80.12 g/mol |

Stability Profile

N-nitrosamines are generally considered to be relatively stable compounds.[2] Their degradation is influenced by factors such as pH, temperature, and exposure to light.

pH Stability

Nitrosamines are known to be stable at neutral and basic pH.[2] Denitrosation, a primary degradation pathway, typically occurs only in strongly acidic solutions (e.g., >1M strong acid).[2]

Thermal Stability

Studies on the long-term stability of volatile nitrosamines, including NDMA, in biological matrices have shown high stability at low temperatures. For instance, NDMA has been found to be stable for up to 358 days when stored at -70°C.[2] Short-term stability has been demonstrated for up to 24 days at temperatures as high as 20°C.[2] It is important to note that elevated temperatures can lead to the degradation of certain drug products containing amine functionalities, which can then form nitrosamines in the presence of nitrites.

Photostability

NDMA is susceptible to photolytic degradation.[3][4] It exhibits strong UV absorbance, leading to its decomposition upon exposure to ultraviolet light.[4] The degradation products of NDMA photolysis include methylamine, dimethylamine, nitrite, nitrate, and formate.[5]

Table 1: Summary of Expected Stability of this compound based on NDMA Data

| Condition | Expected Stability | Reference |

| pH | Stable in neutral and basic conditions; degradation in strong acid (>1M). | [2] |

| Temperature | Stable for extended periods at ≤ -20°C. Stable for at least 24 days at 20°C. | [2] |

| Light | Susceptible to degradation upon exposure to UV light. | [3][4] |

Degradation Pathways

The degradation of this compound is expected to follow pathways similar to those of NDMA, primarily through photolysis and metabolism. The deuterium isotope effect may influence the rate of these reactions. Studies on the metabolism of NDMA have shown that deuteration can decrease its carcinogenicity and affect its metabolic activation, suggesting a slower rate of degradation in biological systems.[5][6][7]

Photolytic Degradation

Upon exposure to UV radiation, the N-NO bond in the molecule can undergo cleavage, leading to the formation of various degradation products.

Caption: Proposed photolytic degradation pathway for this compound.

Metabolic Degradation

In biological systems, the degradation is primarily enzymatic, involving cytochrome P450 enzymes. The deuterium isotope effect has been shown to slow down the metabolism of NDMA.[5][6][7]

Caption: Proposed metabolic degradation pathway, highlighting the role of enzymatic action.

Experimental Protocols

The following sections outline recommended experimental protocols for assessing the stability and degradation of this compound. These are based on established methods for NDMA analysis and stability testing.

Synthesis of this compound

A common method for the synthesis of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite, in an acidic medium.[8] For the synthesis of the deuterated compound, deuterated dimethylamine would be used as the starting material.

Materials:

-

Dimethylamine-d6 hydrochloride

-

Sodium nitrite

-

Hydrochloric acid

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve Dimethylamine-d6 hydrochloride in water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the low temperature.

-

Acidify the reaction mixture with hydrochloric acid, keeping the temperature low.

-

Allow the reaction to proceed for a specified time.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the product.

-

Purify the product using appropriate chromatographic techniques.

Stability Testing Protocol

This protocol is designed to assess the stability of this compound under various stress conditions.

Caption: A generalized workflow for conducting stability studies on the target compound.

Procedure:

-

Preparation of Test Solutions: Prepare solutions of this compound in relevant solvents (e.g., water, methanol, drug formulation matrix) at a known concentration.

-

Stress Conditions:

-

pH: Adjust the pH of aqueous solutions to acidic, neutral, and basic levels (e.g., pH 2, 7, and 10) using appropriate buffers.

-

Temperature: Store samples at various temperatures, including refrigerated (2-8°C), ambient (25°C/60% RH), and accelerated (40°C/75% RH) conditions.

-

Light: Expose samples to controlled UV and visible light conditions as per ICH Q1B guidelines. Protect control samples from light.

-

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly/monthly for long-term studies).

-

Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS or GC-MS, to quantify the remaining amount of this compound and identify any degradation products. The use of a non-deuterated internal standard (NDMA) can aid in accurate quantification.

-

Data Analysis: Calculate the degradation rate constants and half-life of the compound under each stress condition.

Analytical Method

A sensitive and specific analytical method is crucial for stability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of nitrosamines.

Table 2: Example LC-MS/MS Parameters for Analysis

| Parameter | Condition |

| LC Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor ion (m/z of [M+H]⁺) → Product ions |

Conclusion

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. pacewater.com [pacewater.com]

- 5. Deuterium isotope effect on metabolism of N-nitrosodimethylamine in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effect on the metabolism of N-nitrosodimethylamine and related compounds by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Spectroscopic Analysis of N,N-bis(trideuteriomethyl)nitrous amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic characteristics of N,N-bis(trideuteriomethyl)nitrous amide, a deuterated isotopologue of the well-known compound N,N-dimethylnitrosamine. The substitution of hydrogen with deuterium atoms in the methyl groups significantly alters the spectroscopic fingerprints of the molecule, which is of particular interest in mechanistic studies, metabolic fate determination, and as an internal standard in quantitative analyses. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, provides detailed experimental protocols for obtaining such data, and visualizes key concepts and workflows.

Predicted Spectroscopic Data

The introduction of six deuterium atoms in place of hydrogens on the methyl groups of N,N-dimethylnitrosamine results in predictable changes in its spectroscopic properties. The following tables summarize the expected quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium substitution has a profound effect on the NMR spectra. In ¹H NMR, the signals corresponding to the methyl protons will be absent. In ¹³C NMR, the carbon signal of the trideuteriomethyl group will appear as a multiplet due to coupling with deuterium, and there may be a slight isotopic shift compared to the non-deuterated analog. ²H (Deuterium) NMR will show a signal at a chemical shift similar to that of the methyl protons in the non-deuterated compound.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (J) Hz | Notes |

| ¹H | - | - | - | No signal expected for the methyl groups. |

| ¹³C | ~30-40 | Multiplet | J(C,D) ≈ 19-22 Hz | The chemical shift is based on N,N-dimethylnitrosamine and may be slightly shifted upfield due to the isotope effect. |

| ²H | ~2.5-3.5 | Singlet | - | The chemical shift is similar to the proton chemical shift of the non-deuterated analog. |

Mass Spectrometry (MS)

In mass spectrometry, the molecular weight of this compound will be 6 mass units higher than that of N,N-dimethylnitrosamine due to the six deuterium atoms. The fragmentation pattern will also reflect this mass shift in fragments containing the trideuteriomethyl groups.

Table 2: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Predicted Fragment Ion | Notes |

| 80 | [M]⁺ | Molecular ion |

| 50 | [(CD₃)₂N]⁺ | Loss of NO radical |

| 30 | [NO]⁺ | Nitrosyl cation |

| 18 | [CD₃]⁺ | Trideuteriomethyl cation |

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum will be the absence of C-H stretching and bending vibrations for the methyl groups and the appearance of C-D stretching and bending vibrations at lower wavenumbers. This is due to the increased reduced mass of the C-D bond compared to the C-H bond.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration | Notes |

| ~2200-2100 | C-D stretch | Replaces the C-H stretch typically found around 2900 cm⁻¹. |

| ~1470 | N-N stretch | |

| ~1250 | N=O stretch | |

| ~1050 | C-D bend | Replaces the C-H bend typically found around 1450 cm⁻¹. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2.1.2. ¹H NMR Spectroscopy

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

2.1.3. ¹³C NMR Spectroscopy

-

Following ¹H NMR, switch the spectrometer to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

2.1.4. ²H NMR Spectroscopy

-

Switch the spectrometer to the ²H frequency.

-

Acquire the ²H NMR spectrum using a single-pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Process the data as with the other NMR experiments.

Mass Spectrometry (Electron Ionization - EI)

2.2.1. Sample Introduction

-

For a volatile compound like this compound, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

2.2.2. Mass Analysis

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan a suitable mass range (e.g., m/z 10-100).

-

Acquire the mass spectrum.

-

The data system will generate a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

2.3.1. Sample Preparation

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

2.3.2. Spectral Acquisition

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a small molecule.

Caption: Predicted mass spectrometry fragmentation pathway.

Caption: Key predicted infrared vibrational modes.

CAS number and molecular structure of N,N-bis(trideuteriomethyl)nitrous amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, molecular structure, synthesis, and applications of N,N-bis(trideuteriomethyl)nitrous amide, a critical analytical standard in pharmaceutical and environmental analysis.

Chemical Identity and Molecular Structure

This compound, also known as N-Nitrosodimethylamine-d6 (NDMA-d6), is the deuterated analog of the well-known probable human carcinogen, N-Nitrosodimethylamine (NDMA). The six hydrogen atoms in the two methyl groups of NDMA are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for the quantification of NDMA in various matrices using mass spectrometry-based methods.

Molecular Structure:

The molecular structure of this compound is as follows:

Analytical workflow for the quantification of NDMA using NDMA-d6 as an internal standard.

Signaling Pathways

Information regarding the direct interaction of this compound with specific signaling pathways is not applicable. As an isotopically labeled internal standard, its purpose is for analytical quantification rather than eliciting a biological or pharmacological response. The toxicological effects of its non-deuterated analog, NDMA, are well-documented and involve metabolic activation to a reactive electrophile that can alkylate DNA, leading to mutagenicity and carcinogenicity. However, studies on the specific signaling pathways are focused on the non-deuterated compound.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals and other consumer products. Its well-defined chemical and physical properties, coupled with established analytical applications, ensure accurate and reliable quantification of the potentially carcinogenic impurity, NDMA. The synthesis, while requiring careful handling, is achievable through established chemical procedures. This technical guide provides a foundational understanding of this critical analytical standard.

The deuterium switch: A technical guide to the research applications of deuterated methylating agents

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium within a methyl group—a common moiety in pharmaceuticals—offers a powerful tool to modulate the metabolic fate and pharmacokinetic profile of drug candidates. This "deuterium switch" leverages the kinetic isotope effect (KIE) to enhance drug performance, offering a pathway to develop safer and more effective therapeutics. This technical guide provides an in-depth exploration of the core research applications of deuterated methylating agents, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Applications in Drug Discovery and Development

The primary applications of deuterated methylating agents in pharmaceutical research are centered on leveraging the kinetic isotope effect (KIE) to improve drug metabolism and pharmacokinetic (DMPK) properties. The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions.[1] This seemingly subtle atomic substitution can have profound effects on a drug's performance.

Enhancing Metabolic Stability and Modulating Pharmacokinetics

One of the most impactful applications of deuterated methylating agents is the enhancement of a drug's metabolic stability. Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes in the liver, often through the oxidation of a methyl group.[2] By replacing the hydrogens on a metabolically labile methyl group with deuterium, the rate of this metabolic process can be significantly reduced.[3] This leads to several potential benefits:

-

Increased Half-Life and Exposure: A slower rate of metabolism results in a longer drug half-life (t½) and increased overall drug exposure, as measured by the area under the plasma concentration-time curve (AUC).[3][4]

-

Reduced Dosing Frequency: Longer-acting drugs may allow for less frequent dosing, improving patient compliance.[5]

-

Lower Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations, minimizing the peaks and troughs that can be associated with adverse effects and reduced efficacy, respectively.[6]

-

Metabolic Shunting: Deuteration at a primary metabolic site can redirect metabolism towards alternative pathways, which may produce fewer toxic metabolites or more active metabolites.

Mechanistic Elucidation of Chemical and Biological Reactions

Deuterated methylating agents are invaluable tools for elucidating the mechanisms of chemical and enzymatic reactions. The magnitude of the kinetic isotope effect (kH/kD) provides crucial information about the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is broken in the rate-limiting step.[1] This principle is widely applied in:

-

Studying Enzyme Mechanisms: Particularly in the context of cytochrome P450-catalyzed oxidations, the KIE can help to determine whether C-H bond abstraction is the rate-limiting step in the catalytic cycle.[1][2]

-

Investigating Chemical Reaction Pathways: In organic synthesis, deuterated reagents can be used to probe reaction mechanisms, such as distinguishing between different possible transition states.[7]

Use as Metabolic Probes

Deuterated compounds can serve as probes to study metabolic pathways in vitro and in vivo. By introducing a deuterated methyl group, researchers can trace the metabolic fate of a molecule using mass spectrometry-based techniques. This allows for the identification of metabolites and the quantification of metabolic turnover.

Quantitative Data on the Impact of Deuteration

The following tables summarize quantitative data from various studies, illustrating the impact of deuteration on the kinetic isotope effect and pharmacokinetic parameters.

| Reaction / Enzyme | Substrate | kH/kD | Reference(s) |

| Cytochrome P450 (general) | Various | >5 (typical) | [8] |

| Morphine N-demethylation | Morphine | >1 | [1] |

| Enzalutamide N-demethylation | Enzalutamide | ~2 | [3] |

| m6A demethylation | N6-methyladenosine | 2.0 - 2.29 | [9] |

| Alcohol Dehydrogenase | Alcohol | 3.6 - 10.2 | [10] |

Table 1: Kinetic Isotope Effect (kH/kD) for Various Reactions. This table presents the kinetic isotope effect observed in different chemical and enzymatic reactions upon deuteration of the methyl group. A kH/kD value greater than 1 indicates a slower reaction rate for the deuterated compound.

| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference(s) |

| Tetrabenazine | Deutetrabenazine | ||||

| t½ (active metabolites) | 4.5 h | 9.4 h | 2.1 | [4][11] | |

| AUC (active metabolites) | - | ~2-fold increase | 2 | [4][5] | |

| Cmax (active metabolites) | - | Lower | - | [6][12] | |

| Enzalutamide | d3-Enzalutamide | ||||

| in vitro CLint (rat liver microsomes) | - | 49.7% lower | - | [3] | |

| in vitro CLint (human liver microsomes) | - | 72.9% lower | - | [3] | |

| Cmax (in vivo, rats) | - | 35% higher | 1.35 | [3][13] | |

| AUC (in vivo, rats) | - | 102% higher | 2.02 | [3][13] |

Table 2: Comparative Pharmacokinetic Parameters of Deuterated and Non-Deuterated Drugs. This table summarizes the changes in key pharmacokinetic parameters upon deuteration of two clinically relevant drugs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated methylating agents.

Synthesis of a Trideuteromethylating Agent: Trideuteromethyl Iodide (CD₃I)

Principle: A general method for the synthesis of highly deuterated methyl iodide involves the dehalogenation of a trichloromethyl ether precursor with deuterium gas, followed by cleavage of the resulting deuterated ether with hydroiodic acid.[14]

Materials:

-

Trichloromethyl biphenyl-4-yl ether

-

Palladium on carbon (Pd/C) catalyst

-

Deuterium gas (D₂)

-

Ethyl acetate (anhydrous)

-

Hydroiodic acid (HI)

-

Pentane (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

-

Cyclohexanol

-

Chloroform

-

Water

Procedure:

-

Preparation of the Deuterated Ether:

-

In a reaction vessel, suspend trichloromethyl biphenyl-4-yl ether and Pd/C catalyst in anhydrous ethyl acetate.

-

Purge the vessel with deuterium gas and maintain a positive pressure of D₂.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove the catalyst and wash the catalyst with ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the trideuteromethyl biphenyl-4-yl ether.

-

-

Generation of Trideuteromethyl Iodide:

-

To the crude trideuteromethyl biphenyl-4-yl ether, add hydroiodic acid.

-

Heat the reaction mixture under reflux. The volatile trideuteromethyl iodide will distill from the reaction mixture.

-

Collect the distillate, which is the desired trideuteromethyl iodide. Due to its volatility and reactivity, it is often used immediately in the next step.

-

-

Example of a Methylation Reaction:

-

In a separate flask, wash sodium hydride with anhydrous pentane to remove the mineral oil and suspend it in anhydrous THF.

-

Add cyclohexanol to the suspension and heat under reflux to form the sodium salt.

-

Inject the freshly prepared trideuteromethyl iodide into the reaction mixture.

-

Heat the mixture under reflux until the reaction is complete.

-

Cool the reaction mixture and quench with water.

-

Extract the product with chloroform, wash the organic layer, dry it, and concentrate under reduced pressure to obtain the deuterated product.

-

In Vitro Metabolic Stability Assay using Liver Microsomes

Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.[15][16][17][18][19]

Materials:

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compound (deuterated and non-deuterated) stock solutions in a suitable solvent (e.g., DMSO)

-

Acetonitrile or methanol for quenching the reaction

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

In a 96-well plate, add the appropriate volume of the master mix to each well.

-

Add the test compound (deuterated or non-deuterated) to the wells to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

-

Initiation and Termination of the Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed suspension of liver microsomes to each well.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing and Analysis:

-

After quenching, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, and t½ = 0.693/k).

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Visualizing Key Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and an experimental workflow relevant to the application of deuterated methylating agents.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A general synthesis of very high specific activity tritiomethyl iodide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

N,N-Dialkylnitrous Amides: A Technical Review of Synthesis, Biological Activity, and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dialkylnitrous amides, more formally known as N-nitrosamides, are a class of organic compounds characterized by a nitroso group bonded to the nitrogen atom of an amide. These compounds have garnered significant attention in the scientific community, primarily due to their potent carcinogenic and mutagenic properties. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of N,N-dialkylnitrous amides, with a focus on their mechanisms of action and the cellular signaling pathways they impact. Detailed experimental protocols for their synthesis and biological evaluation are also presented to aid researchers in this field.

Chemical Properties and Synthesis

N-nitrosamides are generally reactive and metabolically unstable compounds. Their stability is influenced by the nature of the alkyl and acyl groups attached to the nitrogen atom.

Synthesis of N,N-Dialkylnitrous Amides

The synthesis of N,N-dialkylnitrous amides typically involves the reaction of a corresponding N-alkylamide with a nitrosating agent. Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite and a strong acid), dinitrogen trioxide, and nitrosyl chloride.

Table 1: Synthesis of Representative N,N-Dialkylnitrous Amides

| Compound | Precursor | Nitrosating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Nitrosodimethylamine | Dimethylamine | Sodium Nitrite / HCl | Water | 0 - 5 | 85-95 | [1] |

| N-Nitrosodiethylamine | Diethylamine | Sodium Nitrite / H2SO4 | Water | 0 - 10 | 80-90 | Not specified |

| N-Nitrosodibutylamine | Dibutylamine | Not specified | Not specified | Not specified | Not specified | [2] |

| N-Nitrosopyrrolidine | Pyrrolidine | Sodium Nitrite / Acetic Acid | Water | 0 - 5 | High | [3] |

Experimental Protocols: Synthesis

Protocol 1: Synthesis of N-Nitrosodimethylamine (NDMA)

Materials:

-

Dimethylamine hydrochloride

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve dimethylamine hydrochloride (1.0 eq) in water in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the flask, ensuring the temperature remains below 5 °C.

-

Slowly add concentrated hydrochloric acid (1.2 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

-

Extract the reaction mixture three times with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude NDMA.

-

Purify the crude product by distillation under reduced pressure.

Caution: N-Nitrosodimethylamine is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Biological Activities and Carcinogenic Mechanism

The primary biological activity of concern for N,N-dialkylnitrous amides is their carcinogenicity. This is a direct result of their ability to act as alkylating agents, modifying cellular macromolecules, most notably DNA.

Unlike N-nitrosamines, which require metabolic activation, N-nitrosamides are direct-acting carcinogens. They can spontaneously decompose under physiological conditions to generate highly reactive electrophilic species, such as diazonium ions or carbocations. These electrophiles can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.

The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication and transcription, ultimately initiating the process of carcinogenesis. The specific type of DNA adducts formed depends on the structure of the N-nitrosamide.

Table 2: Biological Activity of Selected N,N-Dialkylnitrous Amides

| Compound | Biological Activity | Target Organs (in vivo) | In Vitro Assay (Result) | Reference |

| N-Nitrosodimethylamine (NDMA) | Carcinogen, Mutagen | Liver, Kidney, Lung | Ames Test (Positive with S9) | [4][5] |

| N-Nitrosodiethylamine (NDEA) | Carcinogen, Mutagen | Liver, Esophagus | Ames Test (Positive with S9) | [6] |

| N-Nitrosodibutylamine | Carcinogen | Bladder, Liver | Not specified | [2] |

| N-Methyl-N-nitrosourea (MNU) | Carcinogen, Mutagen | Various | Ames Test (Direct-acting positive) | [6] |

Experimental Protocols: Biological Assays

Protocol 2: Ames Test for Mutagenicity

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Escherichia coli tester strain (e.g., WP2 uvrA)

-

S9 fraction from induced rat liver (for metabolic activation)

-

Cofactor solution (NADP, Glucose-6-phosphate)

-

Minimal glucose agar plates

-

Top agar

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative controls

Procedure:

-

Prepare overnight cultures of the bacterial tester strains.

-

For assays requiring metabolic activation, prepare the S9 mix by combining the S9 fraction with the cofactor solution.

-

In a test tube, add the test compound at various concentrations, the bacterial culture, and either phosphate buffer (for direct-acting mutagens) or the S9 mix.

-

Pre-incubate the mixture at 37 °C for a specified time (e.g., 20-30 minutes).[7]

-

Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37 °C for 48-72 hours.

-

Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

-

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HepG2 for liver toxicity studies)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

96-well cell culture plates

-

Test compound dissolved in a suitable solvent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated controls.

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Signaling Pathways and Cellular Response

The DNA damage induced by N,N-dialkylnitrous amides triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA lesions, signal their presence, and promote their repair. If the damage is too extensive to be repaired, the DDR can induce cell cycle arrest or apoptosis (programmed cell death) to prevent the propagation of mutations.

DNA Damage Response to N-Nitrosamide-Induced Alkylation

The initial recognition of DNA adducts formed by N-nitrosamides can be carried out by several DNA repair pathways, primarily Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

-

Base Excision Repair (BER): This pathway is responsible for removing small, non-helix-distorting base lesions. DNA glycosylases recognize and excise the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[9][10]

-

Nucleotide Excision Repair (NER): While primarily involved in repairing bulky, helix-distorting lesions, NER can also recognize certain types of alkylation damage.[7]

If the DNA damage persists, for example, during DNA replication, it can lead to the formation of single-strand breaks (SSBs) or double-strand breaks (DSBs). These more severe forms of DNA damage activate the master kinases of the DDR: ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[11]

-

ATM and ATR Signaling: ATM is primarily activated by DSBs, while ATR is activated by SSBs and stalled replication forks. Once activated, ATM and ATR phosphorylate a multitude of downstream target proteins, including the checkpoint kinases Chk1 and Chk2. This phosphorylation cascade amplifies the damage signal and leads to:

-

Cell Cycle Arrest: Activation of checkpoint kinases leads to the inhibition of cell cycle progression, providing time for DNA repair.

-

Apoptosis: If the DNA damage is irreparable, the DDR can trigger apoptosis, often through the p53 tumor suppressor pathway.[12]

-

Caption: DNA Damage Response Pathway to N-Nitrosamide-Induced Alkylation.

Conclusion

N,N-Dialkylnitrous amides are a significant class of compounds with potent biological activities, primarily driven by their ability to induce DNA damage. Understanding their synthesis, chemical properties, and the intricate cellular responses they elicit is crucial for assessing their risks and for the development of potential therapeutic strategies that target DNA repair pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working in the fields of toxicology, oncology, and drug development. Continued research into the specific mechanisms of action of different N-nitrosamides will further enhance our ability to mitigate their harmful effects.

References

- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. On the formation of N-nitrosopyrrolidine from potential precursors and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Alkylated DNA damage flipping bridges base and nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Base excision repair - Wikipedia [en.wikipedia.org]

- 11. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Safety Landscape of N,N-bis(trideuteriomethyl)nitrous amide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for N,N-bis(trideuteriomethyl)nitrous amide. Given the limited direct toxicological data on this specific deuterated compound, this guide extrapolates from the extensive data available for its non-deuterated analogue, N,N-dimethylnitrous amide (NDMA), a well-characterized hepatotoxin and carcinogen. The influence of deuteration on the compound's metabolic activation and toxicity, a critical consideration for risk assessment, is a central focus of this document.

Executive Summary

This compound, a deuterated analogue of the potent carcinogen NDMA, requires stringent handling precautions due to its presumed toxicological profile. The primary hazards associated with this class of compounds are severe liver toxicity and carcinogenicity. Deuteration is known to affect the rate of metabolism of NDMA, a phenomenon known as the kinetic isotope effect, which may alter its toxicokinetics and carcinogenic potency. This guide outlines the known hazards, safe handling procedures, and relevant experimental protocols for the safety assessment of this compound. All personnel handling this substance must be thoroughly trained in the procedures outlined herein and be equipped with the appropriate personal protective equipment.

Toxicological Profile

The toxicological profile of this compound is primarily inferred from its non-deuterated counterpart, NDMA.

Acute and Chronic Toxicity

NDMA is classified as a potent hepatotoxin. Acute exposure can lead to severe, and potentially fatal, liver damage characterized by hemorrhagic necrosis.[1] Chronic exposure to low levels of NDMA is associated with the development of liver fibrosis, cirrhosis, and an increased risk of liver, lung, and kidney tumors in various animal species.

Carcinogenicity

NDMA is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its carcinogenicity stems from its metabolic activation to a reactive methylating agent that can alkylate DNA, leading to mutations and the initiation of cancer.

The Influence of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium in the methyl groups of NDMA has a significant impact on its metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of enzymatic cleavage. This "kinetic isotope effect" has been shown to decrease the rate of metabolic activation of NDMA.[1][2]

Studies have shown that deuteration of NDMA leads to:

-

A decrease in the rate of its metabolism in vivo.[1]

-

Reduced hepatotoxicity compared to NDMA at equivalent doses.

-

A lower incidence of liver tumors in animal studies.[1]

However, it is crucial to note that while the potency may be reduced, the carcinogenic hazard is not eliminated. One study observed that while deuteration decreased liver DNA alkylation, it increased kidney DNA alkylation, suggesting a potential shift in target organ toxicity.[1]

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂H₆N₂O |

| Molar Mass | 74.08 g/mol |

| Appearance | Yellow, oily liquid |

| Boiling Point | 151-153 °C |

| Solubility in Water | Soluble |

| Vapor Pressure | 2.7 mmHg at 20 °C |

Hazard Identification and Safety Precautions

Based on the toxicological profile of NDMA, this compound should be handled as a highly hazardous substance.

GHS Hazard Classification (Presumed)

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 2

-

Carcinogenicity: Category 1B

-

Mutagenicity: Category 2

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Liver)

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: A lab coat, and in cases of potential for significant exposure, a chemical-resistant apron or suit is recommended.

-